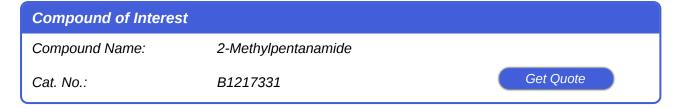


2-Methylpentanamide CAS number and registration

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An In-Depth Technical Guide to 2-Methylpentanamide

This technical guide provides a comprehensive overview of **2-Methylpentanamide**, including its chemical identity, registration details, physicochemical properties, and a proposed synthesis methodology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Registration

2-Methylpentanamide, also known as 2-methylvaleramide, is a simple branched-chain amide. [1] Its primary identification and registration details are summarized below.

CAS Number: 6941-49-7[1][2][3]

Registration and Availability: **2-Methylpentanamide** is listed in several chemical databases, including PubChem, and is available from various commercial suppliers for laboratory and research purposes.[1][2][3][4] This indicates that it is a known compound used in chemical research, although extensive biological studies appear to be limited.

Physicochemical Properties

The fundamental physicochemical properties of **2-Methylpentanamide** have been determined through computational methods and are available in public databases. These properties are crucial for understanding its behavior in chemical and biological systems.



Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[1][2][4]
Molecular Weight	115.17 g/mol	[1][2][4]
IUPAC Name	2-methylpentanamide	[1]
Synonyms	2-Methylvaleramide	[1]
Computed XLogP3	1.1	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	3	_
Exact Mass	115.099714038 Da	[1]
Purity (Typical)	Min. 95%	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Methylpentanamide** are not extensively reported in publicly available literature. However, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthesis: Amidation of 2-Methylpentanoic Acid

A common and effective method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In this case, **2-Methylpentanamide** can be synthesized from 2-methylpentanoic acid.

Reaction Scheme:

2-Methylpentanoic Acid + Amine Source → 2-Methylpentanamide

General Protocol Outline:



- Activation of the Carboxylic Acid: 2-Methylpentanoic acid is first converted into a more reactive acyl derivative. This can be achieved using a variety of coupling agents (e.g., DCC, EDC) or by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Reaction with an Amine Source: The activated acyl derivative is then reacted with a source
 of ammonia, such as ammonium hydroxide or a protected amine, to form the amide bond.
- Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up
 to remove unreacted reagents and byproducts. The crude product is then purified, commonly
 by recrystallization or column chromatography, to yield pure 2-Methylpentanamide.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for **2-Methylpentanamide**. The scientific literature that discusses the biological activities of related compounds focuses on different chemical classes:

- Sulfonamide derivatives have been investigated for their anti-inflammatory, urease, and cyclooxygenase-2 (COX-2) inhibitory activities.
- 2-Aminothiazole and 2-Mercaptobenzothiazole derivatives have been explored for potential antioxidant and antimicrobial properties.[5][6]

It is crucial to note that the biological activities of these related but structurally distinct classes of molecules cannot be extrapolated to **2-Methylpentanamide** without direct experimental evidence. Further research is required to determine if **2-Methylpentanamide** possesses any significant biological properties.

Mandatory Visualizations

As there is no information on signaling pathways for **2-Methylpentanamide**, a logical workflow for its proposed synthesis and purification is presented below.





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Caption: Proposed workflow for the synthesis and purification of **2-Methylpentanamide**.

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